1-Azabicyclo[2.2.2]octane-3-carboxaldehyde
Description
Significance of the Quinuclidine (B89598) Scaffold in Organic Chemistry and Advanced Materials
The core structure of 1-Azabicyclo[2.2.2]octane-3-carboxaldehyde is the quinuclidine scaffold, a saturated heterocyclic system that is extremely stable due to its cage-like structure. This scaffold is not merely a synthetic curiosity; it is a recurring motif in a variety of natural products, most famously in the Cinchona alkaloids such as quinine (B1679958) and quinidine, which are known for their antimalarial properties. nih.gov
The unique three-dimensional structure of the quinuclidine ring system provides a rigid framework that can be strategically functionalized. This rigidity is advantageous in medicinal chemistry as it can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding. nih.gov Synthetic quinuclidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticholinergic, antihistamine, and antitumor effects. nih.gov
Beyond its role in pharmaceuticals, the quinuclidine scaffold has found applications as a catalyst in organic synthesis. Its tertiary amine nitrogen can act as a nucleophilic catalyst or a base. For instance, quinuclidine-based catalysts have been effectively employed in the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction of significant synthetic utility.
Overview of Bridged Bicyclic Systems in Complex Molecule Synthesis
Bridged bicyclic systems, such as the 1-azabicyclo[2.2.2]octane core, are a fascinating and challenging class of molecules in organic synthesis. These structures, where two rings share non-adjacent atoms, are prevalent in a vast number of biologically active natural products. The inherent strain and conformational rigidity of these systems often correlate with potent and selective biological activity.
The construction of bridged bicyclic frameworks is a significant endeavor in synthetic organic chemistry. The rigid nature of these systems presents unique stereochemical challenges and often requires sophisticated synthetic strategies. Intramolecular reactions, such as Diels-Alder and various cyclization reactions, are powerful tools for assembling these complex architectures. The development of asymmetric methods for the synthesis of chiral bridged bicyclic compounds is an active area of research, as the stereochemistry of these molecules is often crucial for their biological function.
The synthesis of sarpagine and koumine alkaloids, for example, highlights the intricate strategies required to construct the 1-azabicyclo[2.2.2]octane core embedded within a larger, more complex structure. researchgate.net These synthetic endeavors not only provide access to potentially valuable therapeutic agents but also drive the development of new synthetic methodologies.
Structure
3D Structure
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octane-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-6-8-5-9-3-1-7(8)2-4-9/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLQKWGSQOBMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451154 | |
| Record name | 1-Azabicyclo[2.2.2]octane-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5176-21-6 | |
| Record name | 1-Azabicyclo[2.2.2]octane-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Azabicyclo 2.2.2 Octane 3 Carboxaldehyde and Derivatives
Total Synthesis Approaches to the 1-Azabicyclo[2.2.2]octane Core
The construction of the fundamental 1-azabicyclo[2.2.2]octane framework is a critical first step in the synthesis of its derivatives. Over the years, several strategies have been devised, ranging from classical cyclization reactions to modern organocatalytic approaches.
Modified Meisenheimer Synthesis Strategies
The Meisenheimer rearrangement has been adapted for the synthesis of the quinuclidine (B89598) core. A modified approach involves the strategic functionalization of a pyridine (B92270) precursor. For instance, starting with 4-methylpyridine, deprotonation of the acidic methyl group protons can be achieved using a strong base like lithium diisopropylamide (LDA). The resulting anion can then be trapped with an electrophile such as formaldehyde. liverpool.ac.uk This initial step sets the stage for subsequent cyclization reactions to form the bicyclic system. While the original Meisenheimer synthesis could result in low yields, modern modifications aim to improve the efficiency of this pathway. liverpool.ac.uk
Organocatalytic Domino Reaction Pathways for Azabicycle Construction
The field of organocatalysis has introduced elegant and efficient methods for constructing complex molecular architectures. scilit.com Domino reactions, also known as cascade or tandem reactions, are particularly powerful as they allow for the formation of multiple bonds in a single synthetic operation without the need to isolate intermediates. researchgate.net For the construction of azabicycles like the 1-azabicyclo[2.2.2]octane core, organocatalytic domino reactions can offer high levels of stereocontrol. nih.gov For example, a domino Michael-Henry process has been utilized to afford bicyclo[3.2.1]octane derivatives with excellent enantioselectivities. nih.gov While specific applications of these domino reactions for the direct synthesis of the 1-azabicyclo[2.2.2]octane core are an area of ongoing research, the principles of organocatalysis hold significant promise for developing novel and asymmetric routes to this important scaffold. acs.org The use of chiral organocatalysts can direct the formation of specific stereoisomers, which is of paramount importance in the synthesis of biologically active molecules.
Targeted Synthesis of 1-Azabicyclo[2.2.2]octane-3-carboxaldehyde and Precursors
With the core azabicyclic structure in hand, or starting from commercially available precursors, the next challenge lies in the introduction of the carboxaldehyde functionality at the C-3 position.
Synthetic Routes from Quinuclidin-3-one (B120416)
Quinuclidin-3-one is a readily available and versatile starting material for the synthesis of various 3-substituted quinuclidine derivatives. wikipedia.org Its hydrochloride salt can be synthesized via a Dieckman condensation. wikipedia.orgwikipedia.org A common strategy to introduce a one-carbon unit at the 3-position involves the formation of a cyanohydrin. For example, quinuclidin-3-one hydrochloride can be reacted with an alkali metal cyanide, such as sodium cyanide, in an aqueous medium to yield 3-cyano-3-hydroxy-quinuclidine. google.comgoogle.com This intermediate is a key precursor for further transformations towards the desired carboxaldehyde.
| Starting Material | Reagents | Product | Yield |
| Quinuclidin-3-one hydrochloride | Sodium cyanide, Water | 3-Cyano-3-hydroxy-quinuclidine | 97% google.comgoogle.com |
Preparation of 3-Hydroxymethylquinuclidine and Related Derivatives
3-Hydroxymethylquinuclidine is a direct precursor to this compound through oxidation. A multi-step synthesis starting from quinuclidin-3-one can be employed to obtain this key alcohol. google.com The process involves the conversion of 3-cyano-3-hydroxy-quinuclidine to methyl 3-hydroxy-quinuclidine-3-carboxylate, followed by dehydration to form methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate. Subsequent hydrogenation with a catalyst like Raney nickel yields methyl 1-azabicyclo[2.2.2]octane-3-carboxylate. google.com The final step is the reduction of this ester to 3-hydroxymethylquinuclidine. google.com
A well-established method for the reduction of the ester is the use of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether. google.comprepchem.com
| Starting Material | Reagents | Product | Yield |
| Methyl 1-azabicyclo[2.2.2]octane-3-carboxylate | Lithium aluminum hydride, Diethyl ether | 3-Hydroxymethylquinuclidine | 60% google.comprepchem.com |
Interconversion Strategies for Carboxaldehydes from other Functional Groups
The final step in the synthesis of this compound often involves the oxidation of a primary alcohol or the reduction of a carboxylic acid or its derivative.
The most direct route is the oxidation of 3-hydroxymethylquinuclidine. A variety of reagents can be employed for the conversion of primary alcohols to aldehydes. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid. Examples of such reagents include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine).
Alternatively, if the synthetic route leads to quinuclidine-3-carboxylic acid, this can be converted to the aldehyde. This typically involves a two-step process: first, the carboxylic acid is activated, for example, by conversion to an acid chloride or an ester, and then this activated intermediate is reduced to the aldehyde. A common method for the reduction of esters to aldehydes is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. vanderbilt.edu
| Precursor Functional Group | General Transformation | Common Reagents |
| Primary Alcohol (-CH₂OH) | Oxidation | PCC, PDC, Swern Oxidation |
| Carboxylic Acid (-COOH) | Reduction (via an intermediate) | 1. SOCl₂ or (COCl)₂ 2. Reducing agent |
| Ester (-COOR) | Reduction | DIBAL-H |
| Nitrile (-CN) | Reduction | DIBAL-H |
Stereoselective and Asymmetric Synthesis of Functionalized 1-Azabicyclo[2.2.2]octane Systems
The synthesis of enantiomerically pure functionalized quinuclidines is crucial for their application in medicinal chemistry and asymmetric catalysis. Various strategies have been developed to control the stereochemistry of these complex three-dimensional structures.
Enantioselective Routes to Substituted Quinuclidines
The development of catalytic asymmetric methods for the synthesis of chiral quinuclidine derivatives has been a major focus of research. These methods often employ chiral catalysts to induce enantioselectivity in the formation of the bicyclic core or in the functionalization of a pre-existing quinuclidine ring.
One notable approach involves the use of chiral nucleophilic amines as catalysts. acs.org For instance, derivatives of cinchona alkaloids, which contain a quinuclidine core, have been extensively used in a variety of asymmetric transformations. acs.orgtut.ac.jp These catalysts can activate substrates through the formation of chiral intermediates, leading to high levels of enantioselectivity in reactions such as Michael additions, which can be employed to construct functionalized piperidine (B6355638) rings as precursors to quinuclidines. tut.ac.jp
Furthermore, asymmetric copper-catalyzed cyclizative aminoboration has been developed for the synthesis of chiral 2,3-cis-disubstituted piperidines, which are valuable intermediates for the synthesis of more complex molecules, including those with a quinuclidine framework. nih.gov This method allows for the creation of two consecutive chiral centers with high diastereoselectivity and enantioselectivity. nih.gov
Chiral Pool Synthesis Approaches
Chiral pool synthesis utilizes readily available enantiopure starting materials, such as amino acids or terpenes, to construct complex chiral molecules. This approach has been successfully applied to the synthesis of quinuclidine-containing natural products. nih.gov For example, the synthesis of Aristotelia alkaloids, which feature an azabicyclo[3.3.1]nonane core, has been achieved by combining indole-containing synthons with chiral monoterpenes from the chiral pool. nih.gov While this strategy can be highly effective, challenges such as potential racemization of the chiral starting materials under the reaction conditions need to be carefully managed. nih.gov
The synthesis of isoquinuclidines, or 2-azabicyclo[2.2.2]octanes, has also been accomplished using chiral pool-derived materials. For instance, a highly stereoselective aza-[4 + 2] cycloaddition of chiral cyclic 2-amidodienes with N-sulfonyl aldimines provides an efficient route to optically enriched isoquinuclidines. nih.gov
Iridium-Catalyzed Intramolecular Allylic Dearomatization for Chiral Quinuclidine Derivatives
A powerful and modern approach for the asymmetric synthesis of quinuclidine derivatives involves the iridium-catalyzed intramolecular allylic dearomatization reaction. chinesechemsoc.orgscispace.com This method allows for the transformation of planar aromatic compounds into highly enantioenriched three-dimensional molecules. chinesechemsoc.orgscispace.com
In this reaction, a substrate containing a nucleophilic nitrogen and an allylic carbonate tethered to an indole (B1671886) or other aromatic system is treated with a chiral iridium catalyst. The catalyst, typically formed in situ from [Ir(cod)Cl]₂ and a chiral ligand such as the Feringa ligand, facilitates an intramolecular allylic substitution that results in the formation of the quinuclidine core with concomitant dearomatization of the aromatic ring. chinesechemsoc.orgscispace.com This methodology has been shown to produce a wide array of indolenine-fused quinuclidine derivatives in good to excellent yields, with high diastereoselectivity and enantioselectivity. chinesechemsoc.org
The reaction conditions are generally mild, and the process tolerates a broad range of substrates with various substituents on the aromatic ring. chinesechemsoc.org The synthetic utility of this method has been demonstrated through gram-scale synthesis and further transformations of the resulting chiral quinuclidine derivatives. chinesechemsoc.org
Table 1: Iridium-Catalyzed Intramolecular Allylic Dearomatization for Chiral Quinuclidine Derivatives
| Substrate | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Tetrahydro-β-carboline tethered allylic carbonates | [Ir(cod)Cl]₂ / Feringa ligand | 68-92 | 14:1 to >20:1 | 88-96 |
| 7-substituted indole-derived substrates | [Ir(cod)Cl]₂ / Feringa ligand | 72-86 | 6:1 to 16:1 | 88-95 |
Data sourced from reference chinesechemsoc.org.
Functionalization Strategies of the 1-Azabicyclo[2.2.2]octane Scaffold
The functionalization of the pre-formed quinuclidine ring is another important strategy for the synthesis of diverse derivatives. These methods allow for the introduction of various substituents at specific positions of the bicyclic core.
Alpha-Functionalization via N-Oxide Intermediates
A key strategy for the functionalization of the quinuclidine scaffold at the α-position to the nitrogen atom involves the use of N-oxide intermediates. liverpool.ac.uk The formation of the quinuclidine N-oxide activates the α-protons, making them more acidic and susceptible to deprotonation by a strong base. liverpool.ac.uklookchem.com The resulting carbanion can then be trapped with a variety of electrophiles, leading to the formation of α-functionalized quinuclidines. liverpool.ac.uk
This methodology has been successfully employed to develop a high-yielding, four-step regioselective synthesis of 2,3-disubstituted quinuclidines and a regio- and stereoselective three-step procedure for the synthesis of α,α'-difunctionalised quinuclidine systems. liverpool.ac.uk The use of α-lithio quinuclidine N-oxide (Li-QNO) has been reported as a strong, non-nucleophilic base in its own right. rsc.org
The reactivity of N-oxides is not limited to deprotonation. Under photoredox catalysis, pyridine N-oxides can act as hydrogen atom transfer (HAT) agents, generating oxygen-centered radicals that can abstract hydrogen atoms from C-H bonds, enabling the functionalization of unactivated positions. acs.org While this has been demonstrated with pyridine N-oxides, the principle could potentially be extended to quinuclidine N-oxides.
Modular Approaches for Aryl-Fused and Substituted Systems
Modular synthetic approaches that allow for the convergent assembly of complex molecules from simpler building blocks are highly desirable. Such strategies have been developed for the synthesis of aryl-fused and substituted quinuclidine systems.
One such approach involves the synthesis of aryl amines from 3-alkynyl-2-pyrones and various amines. escholarship.org This method, which proceeds through a selective opening of the pyrone ring followed by decarboxylation and rearrangement, offers a complementary strategy to traditional cross-coupling reactions for the formation of C(sp²)-N bonds, which could be applied to the synthesis of aryl-substituted quinuclidine precursors. escholarship.org
Another modular strategy involves a two-bond disconnection for the synthesis of α,α-diaryl α-amino esters from α-keto esters, a tetraarylbismuthonium reagent, and an amine nucleophile. nih.gov This one-pot protocol allows for the installation of diverse aryl and amino components at a quaternary center, a structural motif that could be incorporated into a quinuclidine framework. nih.gov
Furthermore, a diastereoselective 5+1 cyclization approach has been reported for the de novo synthesis of N-(hetero)aryl piperidines, which are important precursors for many pharmaceuticals. chemrxiv.org This protocol utilizes a reductive amination/aza-Michael reaction sequence to rapidly construct complex polysubstituted piperidine rings from widely available heterocyclic amines and carbonyl electrophiles. chemrxiv.org Such strategies could be adapted for the synthesis of quinuclidine precursors.
Late-Stage Functionalization Techniques for Complex Quinuclidines
Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry, enabling the direct modification of complex molecules at advanced stages of a synthesis. This approach allows for rapid diversification of drug candidates, exploration of structure-activity relationships (SAR), and optimization of pharmacokinetic properties. For intricate scaffolds like quinuclidines (1-azabicyclo[2.2.2]octanes), LSF techniques that target C–H bonds are particularly valuable.
Electrochemical and photochemical methods have proven to be effective for the late-stage functionalization of quinuclidine derivatives. One notable strategy involves the electrochemical generation of a quinuclidine radical cation, which can act as a potent hydrogen atom transfer (HAT) reagent. nih.gov This in-situ generated species can facilitate the oxidation of unactivated C(sp³)–H bonds under mild conditions. nih.gov This methodology has been successfully applied in Minisci-type reactions, which are crucial for introducing alkyl groups into electron-deficient heterocycles. rsc.orgwikipedia.org The electrochemical approach for Minisci-type acylations of N-heterocycles with aldehydes, mediated by quinuclidine, demonstrates excellent functional group compatibility. rsc.org
In a typical electrochemical setup for a quinuclidine-mediated Minisci-type reaction, the quinuclidine is anodically oxidized to its radical cation. This radical cation then abstracts a hydrogen atom from a suitable substrate, such as an aldehyde, to generate an acyl radical. This acyl radical can then add to a protonated N-heterocycle, leading to the functionalized product after rearomatization. The use of electrochemistry provides a green and controlled way to generate these reactive intermediates, often avoiding the need for harsh chemical oxidants. nih.govresearchgate.net
Photoredox catalysis offers another mild and efficient avenue for the late-stage functionalization of complex molecules, including those with a quinuclidine core. researchgate.net Visible-light photoredox catalysis can be used to generate radicals under neutral conditions, which can then participate in a variety of bond-forming reactions. For instance, the combination of a photocatalyst with quinuclidine can facilitate the generation of radical species for subsequent C-H functionalization. acs.org These methods are highly sought after for their ability to tolerate a wide range of functional groups, a critical aspect when dealing with structurally complex pharmaceuticals. acs.orgdocumentsdelivered.com
| Methodology | Reagents/Conditions | Radical Intermediate | Application |
| Electrochemical Minisci-type Acylation | Aldehydes, N-heterocycles, quinuclidine, electrochemical cell | Acyl radical | C-H acylation of N-heterocycles |
| Electrochemical Oxidation | Quinuclidine mediator, carbon and nickel electrodes | Quinuclidine radical cation (as HAT reagent) | Oxidation of unactivated C(sp³)–H bonds |
| Photoredox Catalysis | Photocatalyst (e.g., 4CzIPN), quinuclidine, light source | Quinuclidinium radical cation (as HAT reagent) | Generation of radicals for C-H functionalization |
Ring Expansion and Rearrangement Reactions Towards Related Azabicyclic Architectures
Ring expansion and rearrangement reactions are powerful tools in organic synthesis for accessing novel and complex molecular architectures from simpler starting materials. In the context of azabicyclic compounds, these transformations can provide entry into scaffolds that are otherwise challenging to synthesize.
The synthesis of the 2-azabicyclo[3.2.1]octane framework from 2-azabicyclo[2.2.1]heptane derivatives represents a valuable ring expansion strategy. This transformation can be achieved through a rearrangement reaction that is often promoted under Mitsunobu conditions or by using a sulfonyl chloride and a base. rsc.org The reaction proceeds via the activation of a primary alcohol on the 2-azabicyclo[2.2.1]heptane scaffold. rsc.orgresearchgate.net
The mechanism involves an intramolecular nucleophilic attack by the nitrogen atom of the azabicycle onto the activated alcohol, leading to the formation of a strained tricyclic aziridinium (B1262131) intermediate. rsc.orgresearchgate.net This intermediate is then regioselectively opened by a nucleophilic attack at the more substituted carbon atom. This ring-opening step is driven by the release of ring strain from the [2.2.1]heptane system and results in the formation of the thermodynamically more stable 2-azabicyclo[3.2.1]octane skeleton. rsc.org The nucleophilic ring-opening of the aziridinium intermediate typically occurs with an inversion of configuration, consistent with an SN2 mechanism. rsc.orgresearchgate.net
This stereoselective ring expansion has been demonstrated to be high-yielding and provides access to a variety of substituted 2-azabicyclo[3.2.1]octane derivatives, which are important scaffolds in medicinal chemistry. researchgate.netresearchgate.net
| Starting Material | Conditions | Key Intermediate | Product | Stereochemistry |
| 2-Azabicyclo[2.2.1]heptane with a primary alcohol | Mitsunobu reaction (e.g., DEAD, PPh₃) | Tricyclic aziridinium ion | 2-Azabicyclo[3.2.1]octane derivative | Inversion of configuration at the site of nucleophilic attack |
| 2-Azabicyclo[2.2.1]heptane with a primary alcohol | Sulfonyl chloride (e.g., MsCl), base | Tricyclic aziridinium ion | 2-Azabicyclo[3.2.1]octane derivative | Inversion of configuration at the site of nucleophilic attack |
Fused aziridinium ions are versatile reactive intermediates that can undergo nucleophilic ring-opening reactions to afford a variety of ring-expanded azaheterocycles. rsc.org These bicyclic aziridinium ions are typically generated in situ from an aziridine (B145994) with a tethered leaving group through an intramolecular nucleophilic attack by the aziridine nitrogen. nih.gov The subsequent ring-opening is driven by the release of the inherent strain of the three-membered aziridine ring. nih.gov
The regioselectivity of the nucleophilic attack on the fused aziridinium ion is a critical aspect of these reactions and can be influenced by the nature of the nucleophile, the substituents on the aziridinium ion, and the reaction conditions. frontiersin.org Nucleophilic attack can occur at either the bridgehead carbon or the bridge carbon of the bicyclic aziridinium ion, leading to different ring-expanded products. For example, the ring-opening of a 1-azoniabicyclo[4.1.0]heptane tosylate can yield either substituted piperidines or azepanes, depending on the site of nucleophilic attack. nih.govnih.gov
This methodology has been successfully employed for the synthesis of various substituted piperidines and other azaheterocycles. The use of organocopper reagents as nucleophiles allows for the introduction of carbon substituents in a regio- and stereoselective manner. frontiersin.orgnih.gov The ability to form stable bicyclic aziridinium ions and control their subsequent ring-opening provides a powerful and flexible strategy for the synthesis of complex nitrogen-containing molecules. nih.govresearchgate.net
| Fused Aziridinium System | Nucleophile | Site of Attack | Product |
| 1-Azoniabicyclo[4.1.0]heptane | Organocopper reagents | C2 (bridge) | 2-Substituted piperidine |
| 1-Azoniabicyclo[4.1.0]heptane | Various nucleophiles | C3 (bridgehead) | Azepane derivative (minor product) |
| 1-Azoniabicyclo[3.1.0]hexane | Halides, acetate, nitriles | Bridge or bridgehead | Substituted pyrrolidines and piperidines |
Applications in Advanced Catalysis and Organic Synthesis
1-Azabicyclo[2.2.2]octane Derivatives as Organocatalysts
Derivatives of 1-azabicyclo[2.2.2]octane are foundational to a significant class of organocatalysts, which offer a metal-free alternative for facilitating complex chemical reactions. Their utility is particularly prominent in asymmetric synthesis, where the creation of specific stereoisomers is crucial.
Cinchona alkaloids, naturally occurring compounds, feature a core structure that joins a quinoline (B57606) ring system to a quinuclidine (B89598) (1-azabicyclo[2.2.2]octane) moiety. dovepress.com This skeleton possesses five stereocenters, leading to pairs of diastereomers, often referred to as pseudoenantiomers (e.g., quinine (B1679958) and quinidine), which can catalyze the formation of enantiomeric products. dovepress.comacs.org
The catalytic prowess of these alkaloids stems from their unique bifunctional nature. The quinuclidine ring contains a tertiary nitrogen atom that is significantly more basic than the nitrogen in the quinoline ring, rendering it the primary basic site of the catalyst. dovepress.com Simultaneously, a hydroxyl group at the C9 position, which links the quinoline and quinuclidine rings, can act as an acidic site or a hydrogen-bond donor. The specific spatial arrangement of the quinoline and quinuclidine rings creates a defined "chiral pocket" around the active sites, which directs the approach of substrates and thereby controls the stereochemical outcome of the reaction. dovepress.com
The concept of bifunctional catalysis is central to the efficacy of quinuclidine-based organocatalysts. acs.org These systems are designed to activate both the nucleophile and the electrophile in a reaction simultaneously. The basic tertiary nitrogen of the quinuclidine core typically activates the nucleophile through a general base mechanism or hydrogen bonding. acs.orgtut.ac.jp Concurrently, a hydrogen-bond donor group, strategically placed elsewhere on the catalyst, activates the electrophile. dovepress.com
In Cinchona alkaloids, the C9-hydroxyl group serves as the H-bond donor. acs.org This model has been expanded to create a vast library of synthetic catalysts where the hydroxyl group is replaced by other potent H-bond donating moieties, such as ureas, thioureas, and squaramides. tut.ac.jpnih.gov These catalysts operate through a dual activation mode: the quinuclidine nitrogen deprotonates the nucleophile (or activates it via H-bonding), while the acidic N-H protons of the thiourea (B124793) or squaramide group form hydrogen bonds with the electrophile, increasing its reactivity and orienting it within the chiral environment of the catalyst. dovepress.comtut.ac.jp This cooperative action is highly effective in controlling enantioselectivity. mdpi.com
Quinuclidine-based bifunctional catalysts have proven to be exceptionally effective in promoting asymmetric conjugate additions, particularly the Michael addition. dovepress.comnih.gov In these reactions, the catalyst's basic quinuclidine nitrogen interacts with the pronucleophile (the Michael donor), increasing its nucleophilicity, often through deprotonation to form an enolate. dovepress.com At the same time, the H-bond donor moiety (e.g., thiourea) activates the Michael acceptor (the electrophile) by forming hydrogen bonds, typically with a carbonyl group. dovepress.com
This dual activation brings the reactants into close proximity within the chiral scaffold of the catalyst, facilitating a highly stereocontrolled carbon-carbon bond formation. Cinchona alkaloid-derived thiourea catalysts, for example, have been successfully applied to the sulfa-Michael addition of thiols to α,β-unsaturated carbonyl compounds, providing a direct route to valuable chiral sulfur-containing molecules. nih.gov
Table 1: Performance of Quinuclidine-Based Catalysts in Asymmetric Conjugate Additions
| Catalyst Type | Reaction | Role of Quinuclidine Moiety | Outcome | Reference(s) |
| 6'-OH Cinchona Alkaloid | Sulfa-Michael Addition | Base to activate thiol nucleophile | Modest enantioselectivity | nih.gov |
| 9-Thiourea Cinchona Alkaloid | Sulfa-Michael Addition | Base to activate thiol nucleophile | Modest enantioselectivity | nih.gov |
| Cinchona Alkaloid Derivative | Michael addition of triketopiperazines to enones | Activates donor via enolate formation | Highly enantioselective adduct formation | dovepress.com |
| Squaramide-functionalized Cinchonidine | Michael addition of oxindoles to maleimides | Activates oxindole (B195798) through deprotonation | High yield and stereoselectivity | nih.gov |
Derivatives of 1-azabicyclo[2.2.2]octane are also instrumental in catalyzing transformations involving aldehydes and ketones. One key example is the Henry reaction, a C-C bond-forming reaction between a nitroalkane and a carbonyl compound. acs.org In this base-catalyzed process, the quinuclidine nitrogen in Cinchona alkaloid catalysts is proposed to perform the initial, crucial deprotonation of the weakly acidic nitroalkane. The resulting nitronate anion then attacks the aldehyde or ketone, which is simultaneously activated by the catalyst's hydroxyl group via hydrogen bonding. acs.org
More advanced applications involve synergistic catalytic systems. For instance, the direct C-H functionalization of aldehydes to form ketones can be achieved through a triple catalysis protocol that combines photoredox, nickel, and HAT catalysis. rhhz.netprinceton.edu In this system, a quinuclidine derivative acts as the HAT catalyst. It is oxidized to a highly electrophilic radical cation that selectively abstracts the weak, hydridic formyl hydrogen atom from an aldehyde to generate an acyl radical. rhhz.netprinceton.edu This radical can then engage in a nickel-catalyzed cross-coupling reaction with an aryl or alkyl halide to yield the corresponding ketone. princeton.eduresearchgate.net This method represents a powerful strategy for ketone synthesis, directly utilizing the aldehyde C-H bond. princeton.edu
Hydrogen Atom Transfer (HAT) Catalysis
In recent years, quinuclidine and its derivatives have emerged as superior catalysts for Hydrogen Atom Transfer (HAT), a process that involves the concerted movement of a proton and an electron. rhhz.net This strategy enables the direct functionalization of otherwise inert C-H bonds, a significant goal in organic synthesis. researchgate.net
The general mechanism for HAT catalysis using quinuclidine is initiated under photoredox conditions. rhhz.netresearchgate.net Visible light excites a photoredox catalyst (e.g., an iridium complex), which then oxidizes the neutral quinuclidine molecule via a single-electron transfer (SET). rhhz.netresearchgate.net This generates a quinuclidine radical cation.
This quinuclidine radical cation is a potent and electrophilic hydrogen abstractor. rhhz.net A key feature of this species is its high effective H-N⁺ bond dissociation energy (BDE), which allows it to abstract hydrogen atoms from relatively strong C-H bonds. rhhz.net It displays a strong preference for abstracting electron-rich, hydridic C-H bonds, such as those alpha to heteroatoms (oxygen, nitrogen) or the formyl C-H bond in aldehydes. rhhz.netresearchgate.net
Once the quinuclidine radical cation abstracts a hydrogen atom from a substrate, it generates a carbon-centered radical on the substrate and a protonated quinuclidinium ion. rhhz.netprinceton.edu This newly formed substrate radical can then participate in a variety of subsequent reactions, such as addition to alkenes or coupling with other partners. rhhz.net The catalytic cycle is completed when the quinuclidinium ion is deprotonated (often by a weak base in the reaction mixture) to regenerate the neutral quinuclidine, which can re-enter the photoredox cycle. princeton.edu
The scope of this methodology is broad, enabling the functionalization of a wide array of substrates. rhhz.net It has been successfully applied to the direct α-functionalization of alcohols, amines, ethers, and thioethers, as well as the C-H functionalization of aldehydes and alkanes like adamantane. rhhz.netrsc.org
Table 2: Scope of Substrates in Quinuclidine-Mediated HAT Catalysis
| Substrate Class | C-H Bond Targeted | Generated Radical | Subsequent Transformation | Reference(s) |
| Alcohols | α-hydroxyl C-H | α-hydroxyl radical | C-Alkylation, Amide synthesis | rhhz.net |
| Amines | α-amino C-H | α-amino radical | Arylation, α-Functionalization | rhhz.net |
| Ethers | α-oxy C-H | α-oxy radical | Arylation | rhhz.net |
| Aldehydes | Formyl C-H | Acyl radical | Ketone synthesis (via Ni-coupling) | rhhz.netprinceton.edu |
| Alkanes (e.g., Adamantane) | Tertiary C-H | Tertiary alkyl radical | C-H Functionalization | rhhz.netrsc.org |
| Si-H Compounds | Si-H | Silyl radical | Hydrosilylation of alkenes | rhhz.net |
Synthetic Building Blocks in Complex Molecule Construction
The unique three-dimensional structure and inherent reactivity of 1-azabicyclo[2.2.2]octane-3-carboxaldehyde make it a valuable and versatile building block in the synthesis of complex molecular architectures, ranging from natural products to novel therapeutic agents.
The 1-azabicyclo[2.2.2]octane (quinuclidine) core is the defining structural feature of the Cinchona alkaloids (e.g., quinine and quinidine) and is also present in complex diterpenoid alkaloids like atisine. liverpool.ac.ukchinesechemsoc.orgresearchgate.net The total synthesis of these natural products is a significant challenge, and constructing the bicyclo[2.2.2]octane framework is a pivotal step. thieme-connect.comacs.org
While direct use of this compound as a starting material is one possible strategy, it is more common for synthetic routes to generate an aldehyde or a related functional group at the C-3 position of the quinuclidine ring at an intermediate stage. This aldehyde then serves as a crucial handle for subsequent carbon-carbon bond formations to complete the natural product's skeleton.
For example, in synthetic approaches to atisine-type diterpenoids, the construction of the bicyclo[2.2.2]octane ring system is often achieved via intramolecular reactions such as Michael additions or Diels-Alder reactions. thieme-connect.comrsc.org In one reported asymmetric total synthesis of atisiran-15-one, a precursor to atisine, an ester group on the fully formed bicyclo[2.2.2]octane ring was converted into an aldehyde, which then underwent rhodium-catalyzed decarbonylation as part of the final transformations. thieme-connect.com In other strategies, intramolecular Mannich reactions involving an aldehyde have been used to efficiently construct the polycyclic systems found in these alkaloids. thieme-connect.com
| Natural Product Class | Example | Significance of the Bicyclic Core | Synthetic Strategy Involving Aldehyde/Related Functionality | Reference |
|---|---|---|---|---|
| Cinchona Alkaloids | Quinine, Quinidine | Core structural scaffold responsible for biological activity. | Modern syntheses often involve late-stage coupling of a pre-formed quinuclidine precursor with a quinoline moiety. | liverpool.ac.ukresearchgate.net |
| Atisane Diterpenoid Alkaloids | Atisine, Isoatisine | Forms the intricate cage-like polycyclic system. | Construction of the bicyclo[2.2.2]octane ring via intramolecular double Michael additions or Diels-Alder reactions, with intermediate aldehydes used in key transformations like Mannich reactions or decarbonylations. | thieme-connect.comacs.org |
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation. nih.gov A key strategy in designing peptidomimetics is the use of conformationally restricted amino acids, which lock the peptide backbone into a specific orientation, potentially increasing binding affinity and selectivity for a biological target. uni-regensburg.de
The rigid, cage-like structure of the 1-azabicyclo[2.2.2]octane skeleton makes it an excellent scaffold for creating such constrained amino acids. uni-regensburg.deuni-regensburg.de this compound is an ideal precursor for the synthesis of the corresponding α-amino acid, 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid.
A standard and efficient method for this transformation is the Strecker amino acid synthesis. This involves treating the aldehyde with ammonia (B1221849) (or an ammonium (B1175870) salt) and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired α-amino acid. This product, featuring the rigid quinuclidine core, can then be incorporated into peptide chains to create novel peptidomimetics with defined three-dimensional structures.
| Precursor | Synthetic Method | Resulting Amino Acid Structure | Application |
|---|---|---|---|
| This compound | Strecker Synthesis | 3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid | Building block for peptidomimetics with constrained backbone geometry. |
| This compound | Reductive Amination followed by Oxidation | 3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid | Incorporation into peptide sequences to study structure-activity relationships. |
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition at a biological target. d-nb.infowjgnet.com The quinuclidine scaffold is a well-established and privileged pharmacophore, most notably for its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). chinesechemsoc.orgnih.gov Derivatives of 1-azabicyclo[2.2.2]octane are potent ligands for various nAChR subtypes, making them valuable leads in the development of treatments for neurological and cognitive disorders. nih.gov
This compound is a versatile intermediate for generating libraries of novel ligands based on this pharmacophore. The aldehyde functional group is a gateway to a wide array of chemical transformations:
Reductive Amination: Reaction with primary or secondary amines provides access to a diverse set of 3-(aminomethyl)-quinuclidine derivatives.
Condensation Reactions: Aldol (B89426) and Knoevenagel condensations can be used to form new C-C bonds and introduce further complexity. psu.edu
Oxidation: Oxidation of the aldehyde to a carboxylic acid allows for the formation of amides and esters, which are key functional groups in many drug molecules. For instance, the potent and selective α7 nAChR agonist N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide is an amide of 3-aminoquinuclidine, which can be readily prepared from the 3-carboxaldehyde. nih.gov
Wittig Reaction: Olefination provides a route to vinyl-substituted quinuclidines.
Through these transformations, the aldehyde serves as a linchpin for connecting the essential quinuclidine pharmacophore to other chemical moieties to optimize binding affinity, selectivity, and pharmacokinetic properties. hakon-art.com
| Scaffold/Precursor | Target Class | Example Ligand/Derivative Class | Therapeutic Potential | Reference |
|---|---|---|---|---|
| (R)-3-amino-1-azabicyclo[2.2.2]octane | Nicotinic Acetylcholine Receptors (α7 nAChR) | N-Aryl/Heteroaryl Amides | Cognitive deficits in schizophrenia | nih.gov |
| 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane | Nicotinic Acetylcholine Receptors (α4β2, α7) | Constrained Anabasine Analogues | Neurological disorders | nih.gov |
| 1-Azabicyclo[2.2.2]octan-3-one | Dopamine Receptors | (Z)-2-(benzylidene)-1-azabicyclo[2.2.2]octan-3-ones | CNS disorders, drug abuse | psu.edu |
| 3-Quinuclidinol | Muscarinic Receptors (M1, M3) | Cevimeline, Solifenacin | Alzheimer's disease, urinary incontinence | hakon-art.com |
Computational and Advanced Spectroscopic Characterization in Research
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for characterizing the nuanced features of molecules like 1-azabicyclo[2.2.2]octane-3-carboxaldehyde.
The quinuclidine (B89598) cage is a distinctive structural motif characterized by a rigid bicyclic system. Unlike typical cyclohexane (B81311) rings that favor a chair conformation, the three cyclohexane rings within the quinuclidine framework are constrained to a boat conformation. A notable feature of the quinuclidine structure is the eclipsed arrangement of the methylene (B1212753) hydrogen atoms within each of the three ethylene (B1197577) bridges. wikipedia.org
Computational studies, often corroborated by X-ray crystallography, are used to determine the precise bond lengths, bond angles, and torsion angles of quinuclidine derivatives. researchgate.netnih.gov For this compound, the conformational analysis also extends to the aldehyde substituent. The orientation of the aldehyde group relative to the bicyclic core can significantly influence the molecule's reactivity and intermolecular interactions. Quantum chemical calculations can model the rotational energy barriers of the C-C bond connecting the aldehyde to the quinuclidine ring, identifying the most stable conformers. mdpi.com These calculations often reveal that specific conformations are stabilized by subtle electronic effects, such as hyperconjugation between the aldehyde group and the bicyclic system.
Quinuclidine is recognized as a relatively strong organic base, with the pKa of its conjugate acid being approximately 11.0-11.3. wikipedia.org Computational methods, particularly DFT-based approaches combined with continuum solvation models, are frequently employed to predict the pKa values of quinuclidine derivatives. nih.gov These calculations determine the free energy change associated with the protonation of the bridgehead nitrogen atom.
The accuracy of these predictions can be influenced by the choice of the functional and basis set. nih.gov For instance, studies have shown that hybrid functionals like M06-2X, in conjunction with the SMD solvation model, can provide reliable pKa predictions for aliphatic amines. nih.gov By applying linear corrections, the accuracy of these predictions can be further enhanced. nih.gov The predicted pKa values are crucial for understanding the behavior of these compounds in biological systems and for designing catalysts and reagents with specific basicity. There's also a strong correlation between a single chemical bond length calculated using DFT and the molecule's acidity, suggesting that pKa values can be estimated with good accuracy from a single molecular reactivity index. researchoutreach.org
The electronic structure of this compound can be thoroughly investigated using quantum chemical calculations. These studies provide information on the distribution of electron density, the energies of molecular orbitals (such as the HOMO and LUMO), and various reactivity indices.
Natural Bond Orbital (NBO) analysis can reveal details about charge distribution and bonding interactions within the molecule. doaj.org Reactivity indices, such as Fukui functions and local softness, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. For instance, the nitrogen atom, with its lone pair of electrons, is expected to be a primary site for electrophilic attack, while the carbonyl carbon of the aldehyde group is susceptible to nucleophilic attack. The energies of the frontier molecular orbitals (HOMO and LUMO) and the resulting HOMO-LUMO gap are important indicators of the molecule's kinetic stability and chemical reactivity.
DFT methods are powerful tools for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways.
For example, in reactions where the aldehyde group participates, such as nucleophilic additions, DFT calculations can model the approach of the nucleophile to the carbonyl carbon. researchgate.net These calculations can help rationalize the stereoselectivity of such reactions by comparing the energies of the transition states leading to different stereoisomers. researchgate.net The calculations can also shed light on the role of catalysts, solvents, and counterions in influencing the reaction outcome. researchgate.net While increased aromaticity in a transition state doesn't always lead to lower activation barriers, computational methods like the combined activation strain model (ASM)–energy decomposition analysis (EDA) can reveal other factors governing the barrier heights in these reactions. beilstein-journals.org
Advanced Spectroscopic Techniques for Structural Elucidation
Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are fundamental for the detailed structural characterization of this compound and its derivatives in solution.
¹H and ¹³C NMR spectroscopy provide foundational information about the chemical environment of the hydrogen and carbon atoms in the molecule. tsijournals.com The chemical shifts of the protons and carbons in the quinuclidine core are characteristic and can be influenced by the presence and orientation of the aldehyde substituent. researchgate.netlookchem.com
For a comprehensive and unambiguous assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks, helping to identify which protons are adjacent to each other in the molecular structure. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation) : These techniques correlate the chemical shifts of protons with the carbons to which they are directly attached, providing a direct link between the ¹H and ¹³C spectra. researchgate.netmagritek.com
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment establishes longer-range correlations between protons and carbons (typically over two or three bonds), which is invaluable for piecing together the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that two protons are close to each other in space, which is crucial for determining the stereochemistry and conformational preferences of the molecule. researchgate.net
The combined application of these NMR techniques allows for a complete and detailed three-dimensional picture of the molecule in solution, complementing the insights gained from computational studies. researchgate.net
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for the Quinuclidine Core
| Atom | Chemical Shift (ppm) |
|---|---|
| C2 | 47.5 |
| C3 | 26.3 |
| C4 | 51.6 |
| C5 | 20.0 |
| C6 | 35.9 |
| C7 | 42.3 |
| C8 | 172.1 |
Note: These are representative values for a substituted isoquinuclidine and can vary depending on the specific substituents. lookchem.com
X-ray Diffraction Studies for Solid-State Structures and Stereochemistry
X-ray diffraction is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and stereochemistry. For the quinuclidine framework, X-ray crystallography confirms the rigid bicyclic structure and the conformation of substituents.
These studies collectively establish the characteristic bond lengths and angles of the 1-azabicyclo[2.2.2]octane skeleton and how they are influenced by different substituents at the C3 position. For this compound, an X-ray diffraction study would be expected to reveal the precise orientation of the aldehyde group relative to the bicyclic ring system, including the key torsion angles, and to detail any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Table 1: Selected X-ray Crystallography Data for 3-Substituted 1-Azabicyclo[2.2.2]octane Derivatives
| Compound Name | Key Structural Findings | Reference |
|---|---|---|
| (±)-3-(4-methylphenyl)-1-azabicyclo[2.2.2]octan-3-ol | Determination of the bicyclic carbon and proton spin system; establishment of proton magnetic parameters for the quinuclidine moiety. | researchgate.net |
| Ethyl (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate | Unambiguous assignments of the bicyclic carbon and proton resonances; confirmation of molecular structure. | researchgate.net |
| (±) 3-diphenylacetoxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride | Determination of the crystal structure and correlation with calculated conformations in solution. | researchgate.net |
| 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane | Unambiguous characterization of stereochemically pure nAChR ligands. | nih.gov |
Gas-Phase Electron Diffraction (GED) for Gaseous Molecular Structures
Gas-Phase Electron Diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from the influence of intermolecular forces present in crystals. wikipedia.org The method involves scattering a high-energy beam of electrons off a gaseous sample and analyzing the resulting diffraction pattern to deduce internuclear distances and bond angles. wikipedia.org
There are no specific GED studies reported in the literature for this compound or closely related quinuclidine derivatives. The application of GED to a molecule of this nature would be valuable for several reasons. It would provide a direct measure of the molecule's geometry in an isolated state, allowing for a comparison with solid-state structures from X-ray diffraction and with computationally predicted structures. Key parameters that could be determined include the C-C, C-N, C-H, C=O, and C-O bond lengths, as well as the valence and torsional angles that define the conformation of the bicyclic system and the orientation of the carboxaldehyde substituent. Such a study would reveal any structural changes that occur upon transition from the crystalline to the gaseous state.
Mass Spectrometry for Ionization Enhancement and Structural Analysis (ESI-MS, MS/MS, LC-MS, TDI-MS, LDI-MSI)
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar, nitrogen-containing compounds like quinuclidine derivatives, as it typically produces a prominent protonated molecule [M+H]⁺.
Tandem mass spectrometry (MS/MS) of the protonated parent ion provides detailed structural information. Although no specific mass spectral data for this compound is published, the fragmentation patterns of N-heterocycles and related alkaloids are well-documented. nih.govnih.gov For the 1-azabicyclo[2.2.2]octane core, fragmentation is expected to proceed via cleavage of the ethylene bridges connected to the bridgehead nitrogen.
Hypothesized fragmentation of protonated this compound ([C₈H₁₃NO + H]⁺) could involve:
Loss of the aldehyde group: A neutral loss of CHO (29 Da) or CO (28 Da).
Ring cleavage: Rupture of the bicyclic system, leading to characteristic fragment ions. The fragmentation of the quinuclidine skeleton in Cinchona alkaloids has been studied, providing a model for the behavior of this ring system. ucl.ac.uk
Formation of stable iminium ions: Cleavage adjacent to the nitrogen atom can lead to the formation of resonance-stabilized iminium cations.
Liquid chromatography-mass spectrometry (LC-MS) would be the method of choice for analyzing the compound in complex mixtures, providing separation and identification. researchgate.net The quinuclidine moiety itself can act as an ionization enhancer in ESI-MS due to the basicity of the tertiary amine, facilitating the detection of molecules containing this scaffold.
Table 2: Common Fragmentation Pathways in ESI-MS/MS of Nitrogen-Containing Heterocycles
| Fragmentation Type | Description | Potential Relevance for this compound |
|---|---|---|
| Ring Cleavage | Fission of one or more bonds within the heterocyclic ring system, often initiated by the charge site. | Cleavage of the ethylene bridges of the quinuclidine core. |
| Neutral Loss | Elimination of small, stable neutral molecules such as H₂O, CO, or substituents. | Loss of CO from the aldehyde group; potential loss of ethylene. |
| Retro-Diels-Alder (rDA) | A concerted pericyclic reaction leading to the cleavage of a six-membered ring into a diene and a dienophile. | While less common for this specific ring system, related ring-opening fragmentations are possible. |
| Iminium Ion Formation | Alpha-cleavage next to the nitrogen atom to form a stable iminium ion. | A likely pathway due to the stable tertiary amine structure. |
UV-Vis and Fluorescence Spectroscopy for Binding Modes and Mechanistic Studies
UV-Vis and fluorescence spectroscopy are powerful techniques for studying electronic transitions in molecules and investigating interactions with other species, such as biological macromolecules. nih.govnih.gov
UV-Vis Spectroscopy: this compound is expected to exhibit UV absorption due to the n→π* electronic transition of the carbonyl group in the aldehyde. The quinuclidine core itself does not have significant absorption in the near-UV range. The position (λmax) and intensity (molar absorptivity, ε) of this absorption band can be sensitive to the solvent environment and to interactions such as hydrogen bonding. When studying the binding of this compound to a target protein, changes in the UV-Vis spectrum upon complex formation can be used to determine binding constants and stoichiometry. nih.gov For example, the UV/Visible spectrum of quinidine, which contains a quinuclidine moiety, is well-documented. nist.gov
Fluorescence Spectroscopy: While the this compound molecule itself is not expected to be strongly fluorescent, fluorescence spectroscopy is an invaluable tool for studying its binding to fluorescent macromolecules like proteins. nih.gov Many proteins contain intrinsic fluorophores, primarily tryptophan residues. The binding of a ligand, such as our target compound, into the protein's binding pocket can alter the local environment of these tryptophan residues, leading to a change in their fluorescence intensity or emission wavelength. This phenomenon, known as fluorescence quenching (if intensity decreases) or enhancement, can be monitored to quantify the binding affinity (Kd or Ka) and to probe the mechanism of interaction. nih.gov
If the target protein is not fluorescent, or if a more direct method is desired, a fluorescent analog of this compound could be synthesized. Alternatively, competitive binding assays using a known fluorescent ligand for the same binding site can be employed to determine the binding affinity of the non-fluorescent target compound.
Q & A
Basic Research Question
- NMR : The aldehyde proton in 3-carboxaldehyde appears as a singlet near δ 9.5–10.0 ppm in H NMR. The bicyclic framework shows distinct splitting patterns for bridgehead protons (δ 2.5–3.5 ppm). Compare with esters (e.g., 4-carboxylate derivatives, where ester carbonyls appear at δ 170–175 ppm in C NMR) .
- MS : High-resolution MS (HRMS) can confirm the molecular ion [M+H] at m/z 140.0943 (CHNO). Fragmentation patterns differ from ketone analogs (e.g., 3-Quinuclidinone, m/z 125.1683) due to the aldehyde’s labile proton .
What are the stability considerations for this compound under varying storage conditions?
Basic Research Question
The aldehyde group is prone to oxidation and hydration. Store under inert gas (argon) at −20°C in amber vials to prevent light-induced degradation. Avoid protic solvents (e.g., water) and acidic/basic conditions, which may catalyze aldol condensation or hemiacetal formation. Purity should be monitored via HPLC (C18 column, acetonitrile/water gradient) .
How does this compound interact with nicotinic acetylcholine receptors (nAChRs) in neurological studies?
Advanced Research Question
The bicyclic scaffold is a key pharmacophore for α7 nAChR agonists. Molecular docking studies suggest the aldehyde’s electrophilic carbonyl forms hydrogen bonds with receptor residues (e.g., Trp-149), while the quinuclidine nitrogen interacts via cation-π bonding. Compare with derivatives like PNU-282987, where a carboxamide group enhances binding affinity . Validate via electrophysiology (patch-clamp) in hippocampal neurons or radioligand displacement assays using H-epibatidine .
What structural modifications enhance the therapeutic potential of this compound derivatives?
Advanced Research Question
- Quaternary ammonium salts : Alkylation of the bridgehead nitrogen (e.g., methyl iodide) increases metabolic stability and bioavailability. For example, 1-methyl-3-carboxaldehyde derivatives show prolonged half-lives in pharmacokinetic studies .
- Prodrug strategies : Convert the aldehyde to an acetal or oxime to mitigate reactivity. Hydrolysis in vivo regenerates the active form. Test in simulated gastric fluid (SGF) and intestinal fluid (SIF) .
How do solvent choices in synthesis impact the yield and purity of this compound intermediates?
Data Contradiction Analysis
Evidence from patent literature shows cyclic ethers (THF) and aromatic solvents (toluene) optimize cyclization steps by stabilizing transition states via Lewis acid interactions. However, competing side reactions (e.g., elimination) may occur in polar aprotic solvents like acetone. Contrast with aqueous conditions, which favor hydrolysis of esters but not aldehydes. Validate via kinetic studies (GC-MS monitoring) and DFT calculations .
Why do conflicting reports exist regarding the biological activity of 1-azabicyclo[2.2.2]octane derivatives?
Data Contradiction Analysis
Discrepancies arise from stereochemical variations and assay conditions. For instance, (R)-enantiomers of 3-hydroxyquinuclidine show higher α7 nAChR affinity than (S)-forms, but racemic mixtures are often reported . Additionally, in vitro assays using CHO cells may overestimate potency compared to neuronal tissues due to receptor subunit composition differences. Standardize assays using SH-SY5Y cells or transgenic models .
What chiral resolution methods are effective for enantiomers of this compound?
Advanced Research Question
- Chiral chromatography : Use cellulose-based columns (Chiralpak IC) with hexane/isopropanol (90:10) to resolve enantiomers. Monitor via polarimetry or circular dichroism (CD).
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer. For example, transesterification of racemic alcohol precursors can yield >99% ee .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
